molecular formula C17H16N4OS2 B11514808 1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea

1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea

Cat. No.: B11514808
M. Wt: 356.5 g/mol
InChI Key: QTKHQUMRPLZUGR-UHFFFAOYSA-N
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Description

1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a benzylsulfanyl group, and a phenylurea moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction forms 5-mercapto-1,3,4-thiadiazole.

    Introduction of the Benzylsulfanyl Group: The 5-mercapto-1,3,4-thiadiazole is then reacted with benzyl chloride to introduce the benzylsulfanyl group, forming 5-(benzylsulfanyl)-1,3,4-thiadiazole.

    Formation of the Phenylurea Moiety: The final step involves reacting 5-(benzylsulfanyl)-1,3,4-thiadiazole with phenyl isocyanate to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted phenylurea derivatives.

Scientific Research Applications

1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, as it may inhibit the proliferation of cancer cells.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.

    Anticancer Activity: It may interfere with cell signaling pathways, induce apoptosis, or inhibit cell division.

Comparison with Similar Compounds

1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea can be compared with other thiadiazole derivatives, such as:

    5-(Benzylsulfanyl)-1,3,4-thiadiazole: Lacks the phenylurea moiety, which may result in different biological activities.

    1-{5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea: Contains a methylsulfanyl group instead of a benzylsulfanyl group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N4OS2

Molecular Weight

356.5 g/mol

IUPAC Name

1-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C17H16N4OS2/c22-16(18-14-9-5-2-6-10-14)19-17-21-20-15(24-17)12-23-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,18,19,21,22)

InChI Key

QTKHQUMRPLZUGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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